molecular formula C22H21ClN6O B4747311 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4747311
M. Wt: 420.9 g/mol
InChI Key: YSZFCJXSLCDSSO-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with a suitable aldehyde to form the pyrazolopyrimidine core. The final step involves the coupling of the pyrazolopyrimidine with 4-(4-methoxyphenyl)piperazine under appropriate conditions .

Chemical Reactions Analysis

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. It primarily acts as a CDK2 inhibitor, interfering with the cell cycle and inducing apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other pyrazolopyrimidine derivatives, such as:

  • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents at the 4-position

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the 4-(4-methoxyphenyl)piperazine moiety in this compound contributes to its unique biological activity and potential therapeutic applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c1-30-19-8-6-17(7-9-19)27-10-12-28(13-11-27)21-20-14-26-29(22(20)25-15-24-21)18-4-2-16(23)3-5-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZFCJXSLCDSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

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